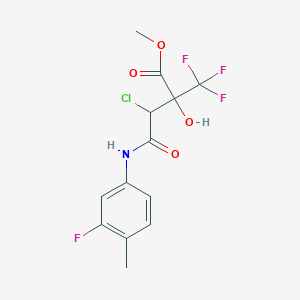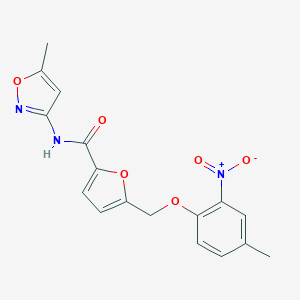
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from adamantane. The adamantane core is functionalized through a series of reactions, including nitration, alkylation, and cyclization. The key steps include:
Nitration: Adamantane is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Alkylation: The nitrated adamantane is then alkylated using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclization: The alkylated product undergoes cyclization with hydrazine derivatives to form the pyrazole ring.
Amidation: Finally, the carboxamide group is introduced through a reaction with appropriate amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents like bromine (Br2), chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Hydroxyl derivatives: Formed through oxidation reactions.
Halogenated derivatives: Formed through substitution reactions.
科学的研究の応用
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying steric effects in chemical reactions.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to the bioactivity of adamantane derivatives.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and unique structural properties.
作用機序
The mechanism of action of N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the nitro and pyrazole groups can form hydrogen bonds and other interactions with active sites. This compound may inhibit enzymes or disrupt cellular processes by binding to key proteins and altering their function.
類似化合物との比較
Similar Compounds
Amantadine: An antiviral drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also based on the adamantane structure.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the pyrazole ring and the nitro group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to other adamantane derivatives.
特性
分子式 |
C15H20N4O3 |
|---|---|
分子量 |
304.34g/mol |
IUPAC名 |
N-(2-adamantyl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c1-18-7-12(19(21)22)14(17-18)15(20)16-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,16,20) |
InChIキー |
TXNPOZWHTDYJQS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-] |
正規SMILES |
CN1C=C(C(=N1)C(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-fluorophenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B457774.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B457777.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B457778.png)
![2-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B457780.png)


![2-ethyl-N-{4'-[(2-ethylbutanoyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}butanamide](/img/structure/B457786.png)
![2-(1-adamantyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B457787.png)


![Ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B457791.png)



